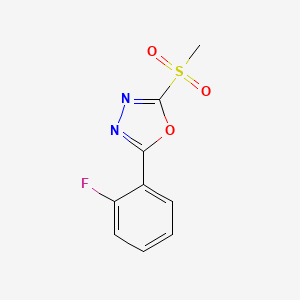

2-(2-Fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

CAS-Nummer |

142225-93-2 |

|---|---|

Molekularformel |

C9H7FN2O3S |

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

2-(2-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H7FN2O3S/c1-16(13,14)9-12-11-8(15-9)6-4-2-3-5-7(6)10/h2-5H,1H3 |

InChI-Schlüssel |

XOLZWFDOJBTQRF-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=NN=C(O1)C2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, a series of novel compounds were synthesized and evaluated for their antibacterial efficacy. The results indicated that certain derivatives exhibited comparable activity to established antibiotics, suggesting that 2-(2-Fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole could serve as a scaffold for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively researched. In vitro studies demonstrated that compounds containing the oxadiazole moiety showed significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action often involves inducing apoptosis in cancer cells through DNA damage . For example:

- Cytotoxic Assays : Compounds derived from 1,3,4-oxadiazoles were tested against the LN229 glioblastoma cell line, revealing promising results in inhibiting cell proliferation and promoting apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has also been documented. Compounds with an oxadiazole core have been shown to inhibit inflammatory pathways and reduce cytokine production in various models. This suggests their potential use in treating inflammatory diseases .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Synthesis of Novel Oxadiazoles | Identified compounds with significant antibacterial activity comparable to first-line drugs | Development of new antibiotics |

| Cytotoxicity Assays on Glioblastoma | Compounds induced apoptosis and inhibited growth in cancer cells | Potential anticancer therapies |

| In Vivo Anti-Diabetic Studies | Certain oxadiazole derivatives lowered glucose levels in diabetic models | Treatment for diabetes |

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aryl Substituents

Key Observations :

Analogues with Modified Sulfur Functionalities

Key Observations :

Pharmacological Activity Comparison

Key Observations :

- Substituent Position : 2-Fluorophenyl derivatives show activity across diverse domains (antifungal, CNS), while 4-chlorophenyl/4-fluorophenyl derivatives excel in anticancer applications .

Biologische Aktivität

The compound 2-(2-Fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer effects, antibacterial activities, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C_{10}H_{10}F_N_2O_3S, with a molecular weight of approximately 250.26 g/mol. The structure features a fluorinated phenyl group and a methanesulfonyl moiety attached to the oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that oxadiazoles exhibit various pharmacological properties, including anticancer and antimicrobial activities. The following sections summarize key findings regarding the biological activities of this compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. A notable study showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation.

Antibacterial Activity

The antibacterial properties of oxadiazoles have also been investigated. For instance, derivatives of this class have shown activity against Mycobacterium tuberculosis and various resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| M. tuberculosis (WT) | 0.5 µg/mL | |

| Monoresistant strains | 0.25 µg/mL |

This highlights the potential of this compound in addressing resistant bacterial infections.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : Studies indicate that compounds induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 cleavage.

- Enzyme Inhibition : Some derivatives show potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Case Studies

One case study focused on the synthesis and evaluation of various oxadiazole derivatives, including this compound:

- Synthesis : The compound was synthesized via a multistep process involving the reaction of hydrazine with appropriate carbonyl compounds.

- Biological Testing : In vitro assays demonstrated promising cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Q & A

What are the standard synthetic protocols for preparing 2-(2-fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole derivatives?

Basic Question

The synthesis typically involves multi-step reactions starting with trifluoromethyl ketones or orthoesters. For example, a five-step protocol using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials has been optimized for oxadiazole thioether derivatives . Key steps include cyclization under acidic conditions (e.g., H₂SO₄) to form the oxadiazole core, followed by sulfonation or oxidation to introduce the methanesulfonyl group. Characterization is performed via ¹H/¹³C NMR (e.g., chemical shifts at δ 7.3–8.1 ppm for fluorophenyl protons) and HRMS (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .

How are structural and purity parameters validated for this compound?

Basic Question

Validation combines spectroscopic, chromatographic, and crystallographic methods:

- NMR : Fluorophenyl protons exhibit coupling constants (e.g., J = 8.5 Hz for ortho-F substituents) and distinct aromatic splitting patterns . Methanesulfonyl groups show characteristic ¹³C signals near δ 42–45 ppm .

- X-ray diffraction : Single-crystal analysis confirms bond lengths (e.g., C–N = 1.31–1.35 Å) and dihedral angles (e.g., 15–25° between oxadiazole and fluorophenyl rings) .

- HRMS : Precision mass analysis (e.g., m/z 285.0423 for C₉H₆FN₂O₃S) ensures molecular formula accuracy .

How do substituent variations influence biological activity in oxadiazole derivatives?

Advanced Question

Substituents at the 2- and 5-positions critically modulate bioactivity. For example:

- Fluorophenyl groups : Enhance lipophilicity (logP ~2.5–3.0) and membrane permeability, improving antifungal activity against Sclerotinia sclerotiorum (IC₅₀ = 12.3 μM) .

- Methanesulfonyl groups : Increase electron-withdrawing effects, stabilizing interactions with target proteins (e.g., succinate dehydrogenase (SDH)) via hydrogen bonding to Arg-43 and Tyr-58 residues .

- Thioether vs. sulfonyl : Sulfonyl derivatives (e.g., 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole) show enhanced herbicidal activity (80% inhibition at 50 μg/mL) compared to thioethers due to improved oxidative stability .

What role do oxadiazole derivatives play in scintillation materials?

Advanced Question

Oxadiazoles with aromatic substituents (e.g., biphenylyl or fluorophenyl groups) act as primary dopants in plastic scintillators. Their high fluorescence quantum yield (>0.8) and radiation resistance make them suitable for high-energy particle detection. For example, 2-(4′-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (B-PBD) exhibits a photon yield of 8,000 photons/MeV, with fluorophenyl variants improving solubility in polystyrene matrices . Methanesulfonyl groups may further enhance stability under γ-irradiation by reducing radical formation .

How can conflicting bioactivity data in oxadiazole studies be resolved?

Advanced Question

Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:

- Substituent analysis : Compare IC₅₀ values of derivatives with halogen (Cl/F) vs. electron-donating (OCH₃) groups. For instance, 2-(4-bromobenzyl)thio derivatives show higher fungicidal activity (>60% inhibition) than non-halogenated analogs .

- Molecular docking : Simulate binding modes with target proteins (e.g., SDH PDB:2FBW). Compounds with carbonyl groups exhibit stronger binding (ΔG = −9.2 kcal/mol) due to interactions with His-90 and Ser-84 .

- In vitro validation : Use dose-response assays (e.g., 10–100 μM range) to confirm activity trends observed computationally .

What computational methods predict the physicochemical properties of this compound?

Advanced Question

Key methods include:

- DFT calculations : Predict HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −2.4 eV) to assess redox stability and charge transport in scintillators .

- Molecular dynamics (MD) : Simulate solubility parameters (δ = 18–20 MPa¹/²) in polymer matrices like polyvinyltoluene .

- ADMET profiling : Estimate bioavailability (e.g., Caco-2 permeability = 5 × 10⁻⁶ cm/s) and metabolic stability (t₁/₂ > 60 min in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.